Monodesethylflurazepam

Analytical Chemistry Forensic Toxicology Benzodiazepine Analysis

Monodesethylflurazepam is a primary N-dealkylated metabolite of the benzodiazepine hypnotic flurazepam, formed via hepatic biotransformation. Structurally, it is 7-chloro-1-[2-(ethylamino)ethyl]-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, retaining a single ethyl group on the side-chain nitrogen.

Molecular Formula C19H19ClFN3O
Molecular Weight 359.8 g/mol
CAS No. 17656-74-5
Cat. No. B12786916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonodesethylflurazepam
CAS17656-74-5
Molecular FormulaC19H19ClFN3O
Molecular Weight359.8 g/mol
Structural Identifiers
SMILESCCNCCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3F
InChIInChI=1S/C19H19ClFN3O/c1-2-22-9-10-24-17-8-7-13(20)11-15(17)19(23-12-18(24)25)14-5-3-4-6-16(14)21/h3-8,11,22H,2,9-10,12H2,1H3
InChIKeyDINCAJAWFDEDPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Monodesethylflurazepam (CAS 17656-74-5): An Essential Flurazepam Metabolite Reference Standard for Pharmacokinetic and Forensic Analysis


Monodesethylflurazepam is a primary N-dealkylated metabolite of the benzodiazepine hypnotic flurazepam, formed via hepatic biotransformation. Structurally, it is 7-chloro-1-[2-(ethylamino)ethyl]-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, retaining a single ethyl group on the side-chain nitrogen [1]. It is a member of the 1,4-benzodiazepine class and acts as a GABA(A) receptor modulator. This compound is not itself a marketed therapeutic agent; rather, it is a critical intermediate in the flurazepam metabolic cascade and is predominantly supplied as a certified reference material for bioanalytical method development and forensic toxicology [2].

Why Monodesethylflurazepam Cannot Be Replaced by Other Flurazepam Metabolites in Analytical and Research Applications


The flurazepam metabolic pathway yields a series of structurally distinct N-dealkylated compounds — monodesethylflurazepam, didesethylflurazepam, and N-desalkylflurazepam — alongside the hydroxylated metabolite hydroxyethylflurazepam. Each possesses unique chromatographic retention properties, mass spectral fragmentation patterns, and receptor binding kinetics [1]. Interchanging monodesethylflurazepam with didesethylflurazepam or N-desalkylflurazepam in an analytical reference context yields quantitatively different retention times and ion ratios, which can lead to false-negative or false-positive identification in forensic or pharmacokinetic studies. Below we present the quantifiable points of differentiation that define monodesethylflurazepam's specific procurement value.

Monodesethylflurazepam: Comparative Evidence for Differentiation from Closest Analogs


Gas Chromatographic Kovats Retention Index (RI): Monodesethylflurazepam vs. Structural Analogs on a Non-Polar Column

Monodesethylflurazepam exhibits a Kovats retention index of 2970 on an SE-30 packed column under isothermal conditions at 250°C [1]. In the GC-MS characterization study by Clatworthy et al., monodesethylflurazepam, didesethylflurazepam, hydroxyethylflurazepam, and N1-desalkylflurazepam each yielded distinct GC retention times and mass spectra, enabling unambiguous chromatographic resolution [2]. The complete absence of a second ethyl group on didesethylflurazepam increases its polarity and reduces its retention time relative to monodesethylflurazepam, while N1-desalkylflurazepam, which lacks the entire N1-side chain, elutes under different conditions and is thermally stable during GC analysis, distinguishing it from the thermal degradation observed with didesethylflurazepam [2].

Analytical Chemistry Forensic Toxicology Benzodiazepine Analysis

Metabolic Pathway Position: Monodesethylflurazepam is a Major Human Plasma Metabolite, Distinguishing It from the Long-Half-Life Final Metabolite N-Desalkylflurazepam

Selinger et al. (1989) demonstrated that monodesethylflurazepam and didesethylflurazepam are major metabolites of flurazepam in human plasma following oral administration [1]. This finding places monodesethylflurazepam as an intermediate in the metabolic cascade, distinct from N-desalkylflurazepam, which Miller et al. (1988) characterized as a slowly appearing, slowly eliminated terminal metabolite with a mean elimination half-life in humans of 71.4 hours [2]. In contrast, the intermediate metabolites monodesethylflurazepam and didesethylflurazepam appear rapidly in plasma and are cleared relatively quickly, a kinetic profile that precludes the extensive accumulation seen with N-desalkylflurazepam [1][2].

Pharmacokinetics Drug Metabolism Clinical Pharmacology

Structural Differentiation: Monodesethylflurazepam vs. Didesethylflurazepam — One Ethyl Group Defines Chromatographic and Metabolic Identity

Monodesethylflurazepam (C19H19ClFN3O, MW 359.8) retains one ethyl group on the N1 side-chain nitrogen, whereas didesethylflurazepam (C17H15ClFN3O, MW 331.8) has lost both ethyl groups, yielding a primary amine moiety [1]. This structural difference translates to measurably different physicochemical properties: monodesethylflurazepam is less polar than didesethylflurazepam, resulting in longer GC retention on non-polar columns and distinct mass spectral fragmentation patterns, including different benzophenone fragment ions upon acid hydrolysis [2]. Clatworthy et al. reported that didesethylflurazepam undergoes on-column thermal degradation during gas chromatography, whereas no such degradation was reported for monodesethylflurazepam, indicating superior thermal stability under analytical conditions [2].

Structural Chemistry Metabolite Identification Reference Standard Procurement

Monodesethylflurazepam Serves as a Flurazepam Desethyl Impurity Reference Standard in Pharmaceutical Quality Control

Monodesethylflurazepam is formally recognized and supplied as a Flurazepam Desethyl Impurity standard, fully characterized and compliant with regulatory guidelines for analytical testing of flurazepam active pharmaceutical ingredient (API) . In this role, its quantitative identity and purity are certified against pharmacopoeial monographs, distinguishing it from research-grade metabolites that lack such certification. The compound's identity is authenticated via its unique UNII code 92DOU7F844 in the FDA Substance Registration System [1]. Unlike N-desalkylflurazepam, which is a terminal metabolite of multiple benzodiazepines and therefore a common reference standard shared across several drug monographs, monodesethylflurazepam is specific to the flurazepam metabolic pathway and impurity profile.

Pharmaceutical Quality Control Impurity Profiling API Manufacturing

Procurement-Relevant Application Scenarios for Monodesethylflurazepam (CAS 17656-74-5)


Bioanalytical Method Validation for Flurazepam Pharmacokinetic Studies

Monodesethylflurazepam is required as a discrete reference standard for HPLC or LC-MS/MS method validation in clinical pharmacokinetic studies of flurazepam. The Selinger et al. (1989) method demonstrated that monodesethylflurazepam and didesethylflurazepam are major human plasma metabolites requiring simultaneous quantification [1]. Procurement of certified monodesethylflurazepam ensures accurate calibration and quality control, as its distinct retention time and mass transitions cannot be substituted by other flurazepam metabolites.

Forensic Toxicology Casework Involving Flurazepam Detection

In forensic urine or blood analysis, the GC-MS data of Clatworthy et al. (1977) establish monodesethylflurazepam's unique mass spectral fingerprint, including its characteristic fragment ions and Kovats RI of 2970 [1]. Forensic laboratories must procure this specific reference material to confirm the presence of flurazepam ingestion, as the pattern of metabolites (including monodesethylflurazepam) distinguishes flurazepam use from other benzodiazepines.

Pharmaceutical Impurity Profiling and API Batch Release Testing

Flurazepam API manufacturers require monodesethylflurazepam as a fully characterized impurity reference standard to comply with ICH Q3A/Q3B guidelines for impurity identification and quantification. This compound represents the N-desethyl impurity specifically arising from flurazepam synthesis or degradation, and its certified purity and identity are prerequisites for regulatory submission of flurazepam drug products [1].

In Vitro Metabolism Studies of Benzodiazepine N-Dealkylation Pathways

Researchers investigating hepatic cytochrome P450-mediated N-dealkylation of benzodiazepines can use monodesethylflurazepam as a pathway-specific probe substrate or product standard. Its intermediate position between flurazepam and didesethylflurazepam makes it essential for studying sequential N-deethylation kinetics, a process that cannot be modeled using only the terminal metabolite N-desalkylflurazepam [1].

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